2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene

Pd-Catalyzed Cross-Coupling Steric Hindrance Reaction Yield Optimization

Positional isomers of bromo-methanesulfonyl-trifluoromethylbenzene are not interchangeable in Pd-catalyzed cross-couplings-the ortho-sulfonyl orientation uniquely modulates oxidative addition rates. • 98% purity minimizes cumulative impurities in multi-step syntheses • Validated building block for BTK inhibitor synthesis (J. Med. Chem., 2023) • XLogP3 2.7 & TPSA 42.5 Ų; identical to meta isomer, enabling property-controlled SAR

Molecular Formula C8H6BrF3O2S
Molecular Weight 303.1 g/mol
CAS No. 1820703-37-4
Cat. No. B1376929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene
CAS1820703-37-4
Molecular FormulaC8H6BrF3O2S
Molecular Weight303.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)Br
InChIInChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3
InChIKeyJSNFBVZXUNPLTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene (CAS 1820703-37-4): A Multi-Functional Aryl Halide Building Block for Cross-Coupling and Inhibitor Synthesis


2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene (CAS 1820703-37-4) is a trisubstituted aromatic compound characterized by a bromine atom ortho to a methanesulfonyl group and para to a trifluoromethyl group [1]. It is part of a family of positional isomers used in medicinal and materials chemistry as a versatile electrophile for palladium-catalyzed cross-coupling reactions and as a key intermediate for small-molecule kinase inhibitors [2]. The compound's computed physicochemical properties include a molecular weight of 303.10 g/mol, an XLogP3-AA value of 2.7, and a topological polar surface area (TPSA) of 42.5 Ų, which collectively define its lipophilic and permeability profile critical for reaction design and procurement specification [1].

Electrophile Ortho-bromo sulfone for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Building block Validated intermediate in kinase inhibitor synthesis (BTK inhibitors reported)
Property profile Lipophilic, permeability-favorable (computed logP ~2.7, TPSA 42.5 Ų) for reaction design

Why Isomeric Substitution of 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene Can Lead to Failed Reactions and Inconsistent Results


Positional isomers of bromo-methanesulfonyl-trifluoromethylbenzene are not interchangeable in synthetic sequences because the relative orientation of the electron-withdrawing sulfonyl group and the halogen profoundly alters both the steric environment and the electronic activation of the C–Br bond [1]. In the target compound, the ortho-relationship between the sulfonyl and bromine substituents introduces steric hindrance that can modulate oxidative addition rates in Pd-catalyzed cross-couplings, while the electron-deficient ring system enhances electrophilic character at the bromine position. These combined effects create a reactivity profile that differs measurably from the corresponding meta- or para-substituted analogs, potentially resulting in different reaction yields, regioselectivities, or the need for entirely different catalytic conditions [1]. Consequently, simply substituting a positional isomer—even one with identical molecular weight and elemental composition—can lead to failed syntheses, poor reproducibility, and wasted resources in both academic and industrial settings [2].

Target isomer
Ortho-sulfonyl bromo: steric hindrance modulates oxidative addition; electron-withdrawing ortho group enhances electrophilicity – requires tailored Pd conditions
Meta/Para isomers
Less hindered; reactivity profile may shift under standard conditions – direct replacement may give lower yield or regioselectivity mismatch
Isomers with identical molecular weight and composition cannot be interchanged without reaction re-optimization. Ortho substituent geometry dictates catalytic cycle efficiency.

Quantitative Evidence for the Differentiation of 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene from its Closest Analogs


Ortho-Sulfonyl Steric Modulation of Cross-Coupling Reactivity vs. Meta- and Para-Isomers

The ortho-sulfonyl group in 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene creates a sterically congested environment around the bromine atom that is absent in the 1-bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene (meta) and 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)benzene (para) isomers [1]. In palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, ortho-substituted aryl bromides typically exhibit 20–50% lower reaction yields under standard conditions compared to their para-substituted counterparts due to retarded oxidative addition, necessitating modified ligand systems or elevated temperatures [1]. The electron-withdrawing nature of the ortho-sulfonyl group partially offsets this steric penalty by increasing the electrophilicity of the C–Br bond, creating a unique reactivity balance that demands precise condition optimization unavailable for the less-hindered isomers [2].

Steric impact on coupling yield
Class-level inference
~20–50% lower yield for ortho- vs para-substituted aryl bromide under identical Suzuki conditions; requires bulky ligands or elevated temperature
Ortho-sulfonyl steric penalty demands condition optimization; supports isomer-specific procurement
Yield range inferred from broad substrate scope studies; actual outcome ligand-dependent
Pd-Catalyzed Cross-Coupling Steric Hindrance Reaction Yield Optimization

Validated Application as a Key Intermediate in BTK Inhibitor Synthesis

A 2023 study published in the Journal of Medicinal Chemistry utilized 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene as a critical building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors [1]. The compound's combination of electron-withdrawing trifluoromethyl and sulfonyl groups contributed to enhanced binding affinity and metabolic stability in the resulting drug candidates [1]. In contrast, the meta- and para-isomers (CAS 1215205-96-1 and CAS 1820711-75-8, respectively) have not been reported in equivalent lead optimization campaigns for BTK or other kinase targets, indicating a structure-dependent preference in medicinal chemistry programs [2].

BTK inhibitor synthetic use
Supporting evidence
Key building block in J. Med. Chem. (2023) BTK inhibitor series; meta and para isomers not reported in equivalent kinase programs
Validated utility in kinase drug discovery; reduces risk of testing untested isomers
Literature-mining evidence (2023–2024); application scope may vary
BTK Inhibitors Kinase Drug Discovery B-Cell Malignancies

Commercial Availability and Purity Specification: Target Compound vs. Meta- and Para-Isomers

Vendor technical datasheets indicate that 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene is routinely supplied at 98% purity (Leyan product 1660997, CAS 1820703-37-4), while the meta isomer (CAS 1215205-96-1) and para isomer (CAS 1820711-75-8) are commonly listed at 95% purity from major suppliers . This consistent purity advantage reduces the need for additional purification steps prior to use in sensitive catalytic reactions or biological assays, directly impacting experimental efficiency and cost .

Commercial purity level
Supplier specification review
Target compound routinely supplied at 98% purity; meta/para isomers commonly listed at 95% (vendor catalogs, 2025)
Higher starting purity may reduce purification steps in multi-step synthesis
Data to verify against current vendor certificate of analysis
Chemical Procurement Purity Specification Vendor Catalog Comparison

Computed Physicochemical Property Equivalence Enables Direct Comparison of Biological and Synthetic Performance

PubChem-computed XLogP3-AA and topological polar surface area (TPSA) values are identical for the target compound (CID 53216999) and its meta isomer (CID 53216986): XLogP3-AA = 2.7, TPSA = 42.5 Ų [1][2]. This property equivalence means that differences in biological activity or synthetic reactivity between the isomers are entirely attributable to positional effects (steric hindrance and regioselectivity) rather than global physicochemical differences, simplifying property-based candidate selection and troubleshooting in drug design projects [1].

Property equivalence
Head-to-head comparison
XLogP3-AA = 2.7, TPSA = 42.5 Ų identical for target and meta isomer (PubChem computed values)
Lipophilicity-matched isomer pair isolates steric/positional effect for SAR studies
Computed properties; experimental logP may show slight variation
Lipophilicity ADME Prediction Property-Based Design

High-Impact Use Cases for 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Ortho-Sulfonyl Regiochemistry for Steric Complementarity

Medicinal chemistry programs targeting BTK or similar kinases can directly incorporate 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene as a validated building block, leveraging its ortho-sulfonyl orientation to fine-tune the steric fit within the kinase active site [1]. The compound's documented use in BTK inhibitor synthesis (J. Med. Chem., 2023) provides a proven synthetic pathway that circumvents the need to experimentally compare all positional isomers [1].

Palladium-Catalyzed Cross-Coupling Method Development Requiring Sterically Demanding Ortho-Substituted Aryl Halide Substrates

Researchers developing new ligand systems or catalytic conditions for hindered aryl bromides can use this compound as a representative ortho-substituted substrate to benchmark catalyst performance [1]. The electron-withdrawing sulfonyl group provides a challenging but tunable electronic environment that rigorously tests catalytic efficiency while remaining amenable to optimization [1].

Structure–Activity Relationship (SAR) Studies Exploiting Identical Lipophilicity Across Isomers

Because the computed XLogP3-AA and TPSA values are identical between this compound and its meta isomer [2], researchers can directly compare biological or synthetic outcomes to isolate the contribution of the ortho-sulfonyl steric effect without confounding changes in lipophilicity or polarity [2]. This property-controlled comparison accelerates SAR exploration in drug discovery projects.

High-Purity Intermediate for Multi-Step Synthesis Where Impurity Propagation Is a Critical Risk

The consistently higher commercial purity specification (98% vs. 95% for isomer competitors [1]) makes this compound the preferred choice for multi-step synthetic sequences in both academic and industrial settings, where cumulative impurity levels can drastically reduce final yields and complicate purification [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Ortho-sulfonyl building block with documented BTK inhibitor pathway
Synthetic route reproducibility; target engagement assay context
Pd cross-coupling method development
Sterically demanding ortho-substituted aryl bromide probe
Catalytic efficiency benchmarking under hindered substrate conditions
SAR studies isolating positional effects
Lipophilicity-matched isomer pair (logP/TPSA equivalent to meta)
Clean structure–activity relationship interpretation without global property shift
Multi-step synthesis requiring high-purity intermediate
Higher typical commercial purity specification
Impurity propagation risk reduction; downstream purification economy
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